molecular formula C18H19Cl2NO3 B1426415 Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-26-2

Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1426415
M. Wt: 368.3 g/mol
InChI Key: RPTUSJLCBFTBQJ-DMLYUBSXSA-N
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Description

This typically includes the compound’s systematic name, its common names, and its structural formula. The description might also include the compound’s uses and applications.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in molecular structure analysis.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It might include the reaction conditions, the products formed, and the reaction mechanism.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Aurora Kinase Inhibition

This compound has been investigated as an Aurora kinase inhibitor, potentially useful in cancer treatment. Aurora kinases are enzymes that play a crucial role in cellular division, and their inhibition is a promising strategy for combating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Pyrrole Derivatives

It has been used in the efficient synthesis of pyrrole derivatives. Pyrrole compounds are important in medicinal chemistry for their diverse biological activities (Prativa B. S. Dawadi & J. Lugtenburg, 2011).

κ-Opioid Receptor Antagonism

Research indicates its role as a κ-opioid receptor antagonist. Such antagonists are being explored for their potential in treating depression and addiction disorders (S. Grimwood et al., 2011).

Cerebral Vasodilation Study

The compound has been studied for its cerebral vasodilatory properties, potentially contributing to treatments for conditions like stroke or dementia (S. Higuchi, H. Sasaki, & T. Sado, 1975).

Spectroscopic Analysis in Forensic Science

Its derivatives have been identified and analyzed using spectroscopic studies in forensic science, particularly for cathinones, which are psychoactive substances (J. Nycz et al., 2016).

Crystal Structure Determination

The crystal structure of similar pyrrole derivatives has been determined, which is vital for understanding their chemical properties and potential applications in drug development (I. Silva et al., 2012).

Platelet Aggregation Inhibition

Some derivatives have shown potential in inhibiting blood platelet aggregation, which is important in the treatment of thrombotic disorders (J. M. Grisar et al., 1976).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It might also include safety precautions for handling and storing the compound.


Future Directions

This involves discussing potential future research directions, such as new synthesis methods, new applications, or new reactions for the compound.


properties

IUPAC Name

methyl (2S,4S)-4-(4-chloro-2-phenylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3.ClH/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(19)9-15(17)12-5-3-2-4-6-12;/h2-9,14,16,20H,10-11H2,1H3;1H/t14-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTUSJLCBFTBQJ-DMLYUBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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